2-hydroxy-8-methoxy-1H-quinolin-4-one
CAS No.:
Cat. No.: VC13324470
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO3 |
|---|---|
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 2-hydroxy-8-methoxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13) |
| Standard InChI Key | ASLMYMBTHPUUJA-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=CC2=C1NC(=CC2=O)O |
| Canonical SMILES | COC1=CC=CC2=C1NC(=CC2=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
2-Hydroxy-8-methoxy-1H-quinolin-4-one (CAS: 21269-34-1) has the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol. The structure comprises a quinoline backbone fused with a ketone group at position 4, a hydroxyl group at position 2, and a methoxy group at position 8 (Figure 1).
Figure 1: Structural Representation
Physical Properties
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Boiling Point: 389.7°C at 760 mmHg
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Density: 1.322 g/cm³
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Solubility: Low aqueous solubility; soluble in polar organic solvents (e.g., ethanol, DMSO)
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LogP: 1.65, indicating moderate lipophilicity
Synthesis and Synthetic Methodologies
Cyclization Approaches
The Gould-Jacobs reaction is a common route for synthesizing quinolin-4-ones. For 2-hydroxy-8-methoxy derivatives, condensation of aniline derivatives with β-keto esters under acidic conditions yields the bicyclic core . For example:
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Malonamide cyclization: Heating 3-(naphthylamino)-3-oxopropanoic acid with polyphosphoric acid (PPA) forms the quinolinone scaffold via intramolecular cyclization .
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Microwave-assisted synthesis: Reduces reaction time and improves yields (e.g., 65–90% yields reported for analogous compounds) .
Functionalization Strategies
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Methoxy introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) on hydroxyl precursors .
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Hydroxyl retention: Selective protection/deprotection steps to preserve the 2-hydroxy group during synthesis .
Biological Activities and Mechanisms
Antimicrobial Activity
2-Hydroxy-8-methoxy-1H-quinolin-4-one demonstrates broad-spectrum antimicrobial effects:
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Bacterial strains: MIC values of 0.0625–0.125 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
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Mechanism: Chelation of essential metal ions (e.g., Fe³⁺, Cu²⁺) disrupts microbial metalloenzyme function .
Enzyme Inhibition
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Tyrosine kinase inhibition: Binds to EGFR PTK active sites, impairing cancer cell signaling .
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Antioxidant activity: Scavenges free radicals via hydroxyl group redox reactivity .
Pharmacological Applications
Antimicrobial Agents
Derivatives of 2-hydroxy-8-methoxy-1H-quinolin-4-one are explored as alternatives to conventional antibiotics, particularly against methicillin-resistant S. aureus (MRSA) and Pseudomonas aeruginosa .
Anticancer Therapeutics
Selective cytotoxicity toward cancer cells (e.g., Hep3B hepatocellular carcinoma) with minimal effects on normal cells (L02 hepatocytes) positions this compound as a lead for targeted therapies .
Neuroprotective Candidates
Metal chelation may mitigate oxidative stress in neurodegenerative diseases (e.g., Alzheimer’s), though in vivo studies are pending .
Structure-Activity Relationships (SAR)
Substituent Effects
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Position 2 (hydroxyl): Critical for metal chelation and antioxidant activity; methylation reduces efficacy .
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Position 8 (methoxy): Enhances lipophilicity and membrane permeability, improving bioavailability .
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Position 4 (ketone): Essential for planar conformation and receptor binding .
Table 1: Impact of Substituents on Cytotoxicity
| Substituent Position | Modification | IC₅₀ (μM) | Target Cell Line |
|---|---|---|---|
| 2 | -OH → -OCH₃ | >100 | MDA-MB-231 |
| 8 | -OCH₃ → -Cl | 28 | Hep G2 |
| 6 | -H → -NO₂ | 75 | KB |
Comparative Analysis with Analogues
4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2)
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Structural difference: Hydroxyl at position 4 vs. 2.
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Activity: Stronger antioxidant profile but lower antimicrobial potency .
7-Hydroxy-8-methoxy-1H-quinolin-4-one (CAS 98267-21-1)
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